molecular formula C9H8N2O B1597994 4-Methylquinazolin-2(1H)-one CAS No. 34790-24-4

4-Methylquinazolin-2(1H)-one

Cat. No. B1597994
CAS RN: 34790-24-4
M. Wt: 160.17 g/mol
InChI Key: RLLNOZZVLWEBBI-UHFFFAOYSA-N
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Description

4-Methylquinazolin-2(1H)-one is a chemical compound that is often used as an impurity in the synthesis of pharmaceuticals . It is a part of the quinazoline family, which are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings .


Synthesis Analysis

The synthesis of 4-Methylquinazolin-2(1H)-one involves complex chemical reactions. It is often synthesized as an impurity in the production of Linagliptin, a drug used to treat type 2 diabetes .


Molecular Structure Analysis

The molecular structure of 4-Methylquinazolin-2(1H)-one is complex. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving 4-Methylquinazolin-2(1H)-one are complex and involve multiple steps. One study has shown that the organic base-catalyzed mechanism of chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4-(1H,3H)-dione has been studied by means of density functional theory (DFT) calculations on such reactions in the presence of two typical organic guanidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylquinazolin-2(1H)-one are complex. It has a molecular weight of 159.19 g/mol .

Scientific Research Applications

Anticancer Applications

4-Methylquinazolin-2(1H)-one and its derivatives have shown promise in anticancer research. A study by Cui et al. (2017) identified a compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibiting high antiproliferative activity against a human tumor cell line panel and disrupting tumor vasculature without significant toxicity (Cui et al., 2017). Similarly, Sirisoma et al. (2009) discovered a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, effective in inducing apoptosis in cancer cells and possessing high blood-brain barrier penetration, making it a potential candidate for brain tumor treatment (Sirisoma et al., 2009).

Anti-inflammatory and Antimicrobial Applications

Keche and Kamble (2014) synthesized novel 2-methylquinazolin-4(3H)-one derivatives with promising anti-inflammatory and antimicrobial activities. These derivatives were found to inhibit TNF-α and IL-6, showing potential as therapeutic agents for inflammatory and infectious diseases (Keche & Kamble, 2014).

Corrosion Inhibition

Studies by Kadhim et al. (2017) and Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors. These compounds demonstrated significant efficiency in protecting mild steel against corrosion in acidic environments, offering potential applications in industrial maintenance (Kadhim et al., 2017), (Errahmany et al., 2020).

Synthesis and Catalysis

Several studies have focused on the synthesis of quinazolinone derivatives. For instance, Chen et al. (2007) reported the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using eco-friendly methods involving ionic liquids (Chen et al., 2007). Ghorbani‐Choghamarani and Zamani (2012) developed an efficient catalytic process for synthesizing these derivatives using l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate (Ghorbani‐Choghamarani & Zamani, 2012).

Miscellaneous Applications

4-Methylquinazolin-2(1H)-one has also been identified in other research contexts. Ruther et al. (2007) found it as a component of the male sex pheromone in Nasonia vitripennis, a parasitoid wasp, suggesting its role in insect communication (Ruther et al., 2007).

Safety And Hazards

4-Methylquinazolin-2(1H)-one is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methyl-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLNOZZVLWEBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188334
Record name 4-Methylquinazolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinazolin-2(1H)-one

CAS RN

34790-24-4
Record name 4-Methyl-1H-quinazolin-2-one
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Record name 4-Methylquinazolin-2(1H)-one
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Record name 4-Methylquinazolin-2(1H)-one
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Record name 4-methylquinazolin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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